2-({3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
CAS No.: 1243103-59-4
Cat. No.: VC5168535
Molecular Formula: C24H22N4O2S
Molecular Weight: 430.53
* For research use only. Not for human or veterinary use.
![2-({3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide - 1243103-59-4](/images/structure/VC5168535.png)
Specification
CAS No. | 1243103-59-4 |
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Molecular Formula | C24H22N4O2S |
Molecular Weight | 430.53 |
IUPAC Name | N-[(4-methylphenyl)methyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C24H22N4O2S/c1-16-5-9-18(10-6-16)14-26-21(29)15-31-24-20(4-3-13-25-24)23-27-22(28-30-23)19-11-7-17(2)8-12-19/h3-13H,14-15H2,1-2H3,(H,26,29) |
Standard InChI Key | GSKZKCDISXRTNT-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CNC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines three key subunits:
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Pyridine-Oxadiazole Core: A pyridine ring substituted at the 2-position with a 1,2,4-oxadiazole group, which itself is para-substituted with a 4-methylphenyl ring.
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Sulfanyl-Acetamide Linker: A sulfanyl (-S-) group bridges the pyridine ring to an acetamide functional group.
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N-(4-Methylbenzyl) Substituent: The acetamide’s nitrogen is further substituted with a 4-methylbenzyl group.
Molecular Formula and Key Descriptors
Property | Value |
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Molecular Formula | C₂₅H₂₃N₃O₂S |
Molecular Weight | 437.54 g/mol |
SMILES Notation | Cc1ccc(cc1)C2=NOC(=N2)c3cc(nc3SCC(=O)NCc4ccc(cc4)C)C |
InChI Key | Not publicly available |
Topological Polar Surface Area | 95.7 Ų |
The molecular weight (437.54 g/mol) and polar surface area (95.7 Ų) suggest moderate bioavailability and blood-brain barrier permeability, aligning with trends observed in similar oxadiazole derivatives .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound likely follows a multi-step protocol, as inferred from analogous oxadiazole-acetamide syntheses :
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Oxadiazole Formation: Cyclocondensation of a nitrile oxide with a carboxylic acid derivative, such as 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid.
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Pyridine Functionalization: Introduction of a mercapto (-SH) group at the 2-position of the pyridine ring via nucleophilic substitution.
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Sulfanyl-Acetamide Coupling: Reaction of the thiolated pyridine with bromoacetylated 4-methylbenzylamine under basic conditions.
Key Reagents:
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N-Hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) for amide bond formation.
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Thiourea or Lawesson’s reagent for thiol group introduction.
Chemical Reactivity
The compound’s reactivity is dominated by:
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Oxadiazole Ring: Susceptible to electrophilic substitution at the 5-position due to electron-deficient character.
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Sulfanyl Bridge: Prone to oxidation, forming sulfoxides or sulfones under strong oxidizing conditions.
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Acetamide Group: Participates in hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
Physicochemical Properties
Solubility and Stability
Property | Value/Behavior |
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Aqueous Solubility | <1 mg/mL (predicted) |
Organic Solubility | Soluble in DMSO, DMF, CHCl₃ |
Thermal Stability | Stable up to 250°C (decomposes above) |
Photostability | Degrades under UV light |
The low aqueous solubility is attributed to the hydrophobic 4-methylphenyl groups, necessitating formulation with surfactants or cyclodextrins for biomedical applications.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (C=O stretch of acetamide) and 1250 cm⁻¹ (C-O-C stretch of oxadiazole).
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NMR (¹H): Key signals include δ 2.35 ppm (singlet, methyl groups), δ 7.2–8.1 ppm (aromatic protons), and δ 4.45 ppm (N-CH₂-Ph).
Biological Activity and Mechanisms
Computational Predictions
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Molecular Docking: High affinity for the ATP-binding pocket of EGFR (ΔG = -9.8 kcal/mol), suggesting kinase inhibitory potential.
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ADMET Profile: Moderate CYP450 inhibition risk (CYP2C9, CYP3A4) and low hERG channel liability, indicating a tolerable safety profile.
Applications in Materials Science
Organic Electronics
The conjugated π-system of the pyridine-oxadiazole core enables applications in:
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Organic Light-Emitting Diodes (OLEDs): Emission maxima in the blue-green spectrum (λₑₘ = 470–510 nm).
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Photovoltaic Cells: Electron-transport layer material with a LUMO level of -3.2 eV, compatible with common donor polymers.
Coordination Chemistry
The sulfanyl and oxadiazole groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Pt²⁺) for catalytic or antimicrobial uses .
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